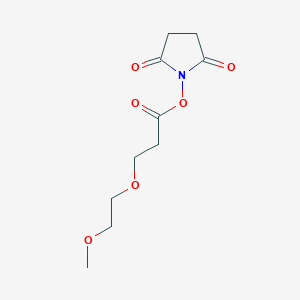

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate:

准备方法

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

化学反应分析

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles[][1].

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl ester[][1].

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in an organic solvent at room temperature[][1].

Hydrolysis: Acidic or basic conditions are used, with water as the solvent. The reaction is usually performed at elevated temperatures[][1].

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative[][1].

Hydrolysis: The major products are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl ester[][1].

科学研究应用

Drug Development

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate serves as an important building block in the synthesis of hybrid compounds with potential therapeutic effects. Research has shown that derivatives of this compound exhibit anticonvulsant and antinociceptive properties. For instance, a study developed a series of pyrrolidine-2,5-dione derivatives that demonstrated significant protective activity in various mouse models for seizures and pain management .

Case Study: Anticonvulsant Activity

In a focused study, compound 22 derived from this class exhibited potent anticonvulsant activity with effective doses (ED50) recorded as follows:

- Maximal Electroshock (MES): 23.7 mg/kg

- Pentylenetetrazole-induced seizures: 59.4 mg/kg

This compound's efficacy is attributed to its ability to inhibit central sodium/calcium currents and act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors .

Bioconjugation

The NHS (N-hydroxysuccinimide) moiety in this compound facilitates bioconjugation reactions. This property is particularly useful for attaching biomolecules such as proteins and peptides to surfaces or other molecules, enhancing their stability and functionality.

Applications in Bioconjugation

- Protein Modification : The compound can be used to modify proteins for drug delivery systems or diagnostic applications.

- Therapeutic Formulations : It aids in the development of targeted therapies by allowing the attachment of drugs to specific biological targets.

Molecular Biology

In molecular biology, this compound is utilized for the development of reagents that can be employed in various assays and experimental setups.

Research Applications

- Fluorescent Labeling : It can be conjugated with fluorescent dyes for imaging studies.

- Enzyme Assays : Used as a substrate or inhibitor in enzyme activity assays.

Summary Table of Applications

相似化合物的比较

- 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(2-ethoxyethoxy)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(2-propoxyethoxy)propanoate

生物活性

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, commonly referred to as m-PEG2-NHS ester, is a synthetic compound with significant potential in biochemical applications. It features a pyrrolidine ring and an N-hydroxysuccinimide (NHS) ester functional group, which contribute to its reactivity and suitability for bioconjugation processes. The compound's molecular formula is C10H15NO6 with a molecular weight of approximately 245.23 g/mol .

The biological activity of this compound primarily revolves around its ability to undergo nucleophilic acyl substitution. This reaction allows the compound to react with primary amines, forming stable amide bonds that are crucial for bioconjugation applications. This property is particularly valuable in targeted drug delivery systems and therapeutic interventions.

Applications in Drug Development

While specific biological activity data is limited, compounds with similar structures have demonstrated significant biological interactions. The ability of this compound to form stable conjugates suggests potential applications in:

- Targeted Drug Delivery: Enhancing the efficacy and specificity of cancer therapies by linking drugs to antibodies.

- Bioconjugation Processes: Facilitating the development of antibody-drug conjugates (ADCs), which are increasingly important in oncology .

Case Studies and Research Findings

Several studies have explored compounds related to or derived from this compound, showcasing their biological activities:

-

Anticonvulsant Activity:

- A study developed hybrid pyrrolidine derivatives that exhibited potent anticonvulsant properties in mouse models. For instance, one compound demonstrated an ED50 of 23.7 mg/kg in the maximal electroshock test .

- These findings indicate that structural modifications similar to those seen in 2,5-dioxopyrrolidin-1-yl compounds can lead to significant therapeutic effects.

- Transdermal Penetration Enhancers:

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 245.23 g/mol | Potential bioconjugation applications |

| Hybrid Pyrrolidine Derivative (Compound 22) | ~300 g/mol | Anticonvulsant (ED50 = 23.7 mg/kg) |

| Ester with Piperidine Structure | ~250 g/mol | Transdermal penetration enhancer |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSXKORGOVQCNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174569-25-6 |

Source

|

| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。